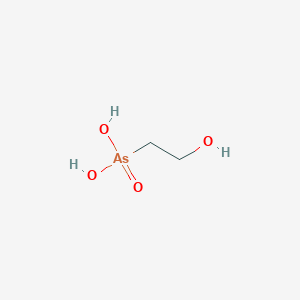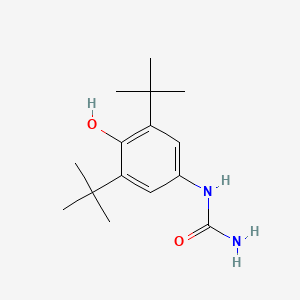
N-(3,5-Di-tert-butyl-4-hydroxyphenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,5-Di-tert-butyl-4-hydroxyphenyl)urea: is a synthetic organic compound known for its antioxidant properties. It is derived from phenolic compounds and is often used in various industrial and pharmaceutical applications due to its stability and effectiveness in preventing oxidation.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,5-Di-tert-butyl-4-hydroxyphenyl)urea typically involves the reaction of 3,5-di-tert-butyl-4-hydroxyaniline with phosgene or a phosgene substitute under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or chloroform. The reaction mixture is then treated with a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent product quality. The reaction conditions are optimized to maximize yield and minimize by-products.
化学反応の分析
Types of Reactions: N-(3,5-Di-tert-butyl-4-hydroxyphenyl)urea undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The urea group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or alcohols can react with the urea group under basic conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Substituted urea derivatives.
科学的研究の応用
N-(3,5-Di-tert-butyl-4-hydroxyphenyl)urea has a wide range of applications in scientific research:
Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation of polymers.
Biology: Studied for its potential protective effects against oxidative stress in biological systems.
Medicine: Investigated for its potential use in pharmaceuticals as an antioxidant to enhance the stability of drugs.
Industry: Employed in the production of plastics, rubbers, and other materials to improve their longevity and resistance to oxidation.
作用機序
The antioxidant properties of N-(3,5-Di-tert-butyl-4-hydroxyphenyl)urea are primarily due to its ability to donate hydrogen atoms from the phenolic group, neutralizing free radicals and preventing oxidative damage. The compound interacts with molecular targets such as reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby protecting cells and materials from oxidative stress.
類似化合物との比較
- 3,5-Di-tert-butyl-4-hydroxyphenylpropionic acid
- 3,5-Di-tert-butyl-4-hydroxybenzaldehyde
- 3,5-Di-tert-butyl-4-hydroxytoluene
Comparison: N-(3,5-Di-tert-butyl-4-hydroxyphenyl)urea is unique due to its urea functional group, which enhances its stability and solubility compared to other similar phenolic compounds. While other compounds like 3,5-Di-tert-butyl-4-hydroxybenzaldehyde and 3,5-Di-tert-butyl-4-hydroxytoluene are also effective antioxidants, the presence of the urea group in this compound provides additional benefits in terms of reactivity and application versatility.
特性
CAS番号 |
70022-38-7 |
|---|---|
分子式 |
C15H24N2O2 |
分子量 |
264.36 g/mol |
IUPAC名 |
(3,5-ditert-butyl-4-hydroxyphenyl)urea |
InChI |
InChI=1S/C15H24N2O2/c1-14(2,3)10-7-9(17-13(16)19)8-11(12(10)18)15(4,5)6/h7-8,18H,1-6H3,(H3,16,17,19) |
InChIキー |
FSYIXKIXKDGIGI-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)NC(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


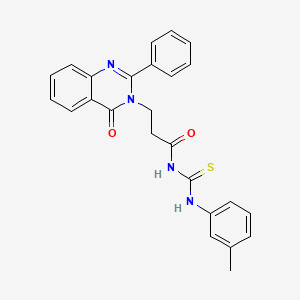

![4-[(Ethenylcarbamoyl)oxy]butyl prop-2-enoate](/img/structure/B14470234.png)

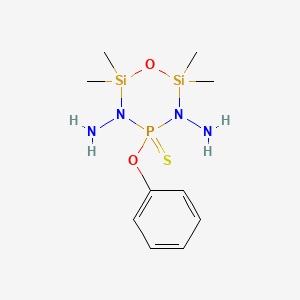
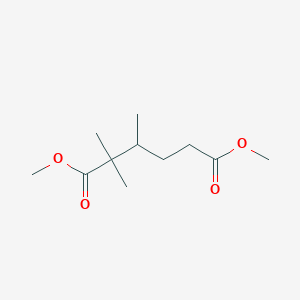
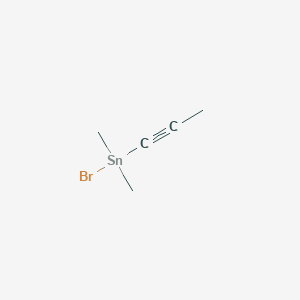
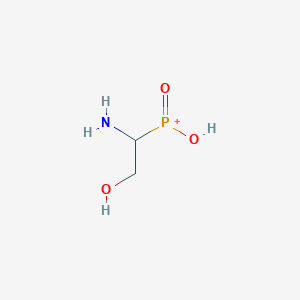
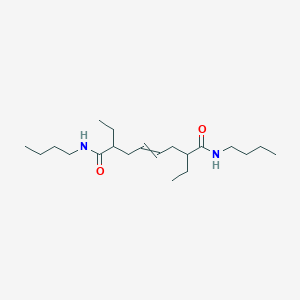
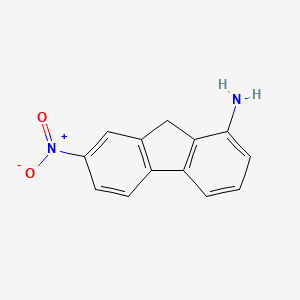
![3-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylbutanal](/img/structure/B14470281.png)
